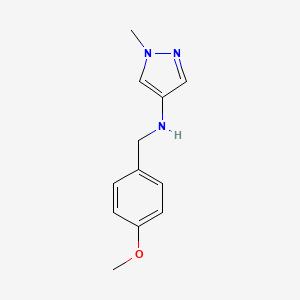-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727816.png)
[3-(diethylamino)propyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both a diethylamino group and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method involves the alkylation of a pyrazole derivative with a diethylaminoalkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it valuable for understanding biochemical pathways.
Medicine
In medicinal chemistry, 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of a diethylamino group and a pyrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H28N4 |
|---|---|
Poids moléculaire |
252.40 g/mol |
Nom IUPAC |
N',N'-diethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H28N4/c1-5-17(6-2)9-7-8-15-10-14-11-16-18(12-14)13(3)4/h11-13,15H,5-10H2,1-4H3 |
Clé InChI |
INDIEIOJRWFITN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNCC1=CN(N=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate](/img/structure/B11727736.png)
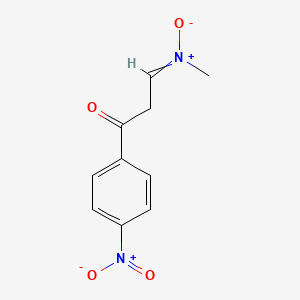

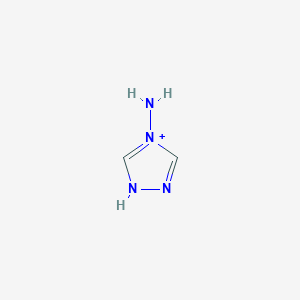
![1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11727763.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B11727768.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727769.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11727776.png)
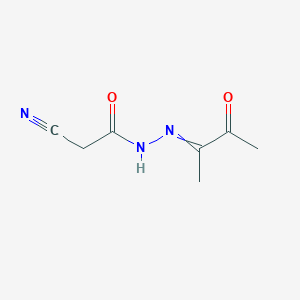
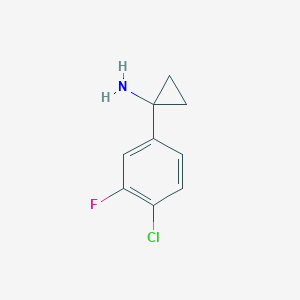
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727791.png)
![4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B11727794.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727795.png)
